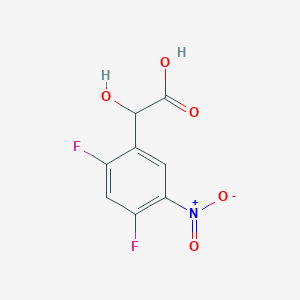

2,4-Difluoro-5-nitromandelic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluoro-5-nitrophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-4-2-5(10)6(11(15)16)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHNKEYJWVMOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated and Nitro Substituted Aromatic Mandelic Acid Architectures

The structure of 2,4-Difluoro-5-nitromandelic acid is a prime example of a highly functionalized aromatic molecule. The presence of two fluorine atoms and a nitro group on the phenyl ring, combined with the α-hydroxy carboxylic acid moiety of the mandelic acid backbone, creates a molecule with a unique electronic and steric profile.

Fluorine, the most electronegative element, imparts profound effects on the physicochemical properties of organic molecules. Its introduction can enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups. nih.govrsc.orgtandfonline.com In an aromatic system, the strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the ring and its substituents.

The nitro group is also a powerful electron-withdrawing group, further modifying the electronic landscape of the benzene (B151609) ring. The combination of two fluorine atoms and a nitro group in this compound results in a highly electron-deficient aromatic system. This electronic characteristic is expected to influence the acidity of the carboxylic acid and the reactivity of the α-hydroxy group.

Mandelic acid and its derivatives are chiral molecules, meaning they exist as non-superimposable mirror images, or enantiomers. The biological and chemical properties of these enantiomers can differ significantly. The presence of the chiral center at the α-carbon in this compound adds another layer of complexity and potential for stereospecific interactions.

Significance of Aromatic α Hydroxy Acid Derivatives in Advanced Chemical Research

Aromatic α-hydroxy acids, with mandelic acid as the parent compound, are a class of molecules that have found widespread use in various scientific disciplines. mdpi.com Their utility stems from the presence of both a carboxylic acid and a hydroxyl group on the same carbon atom, providing multiple points for chemical modification and interaction.

In synthetic organic chemistry, these compounds serve as versatile building blocks for the construction of more complex molecules. The hydroxyl group can be oxidized or substituted, while the carboxylic acid can be converted into a variety of other functional groups. This versatility makes them valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. mdpi.com

The chiral nature of many aromatic α-hydroxy acids is of particular importance in medicinal chemistry and materials science. Enantiomerically pure α-hydroxy acids are often used as chiral resolving agents to separate racemic mixtures of other compounds. orgsyn.org Furthermore, the specific stereochemistry of these molecules can be crucial for their biological activity, with one enantiomer often exhibiting greater potency or a different pharmacological profile than the other.

The general synthetic route to mandelic acids often involves the reaction of a benzaldehyde (B42025) with a cyanide source, followed by hydrolysis of the resulting cyanohydrin. stackexchange.com For substituted mandelic acids like the one , the corresponding substituted benzaldehyde would be the logical starting material.

Overview of Research Trajectories for Complex Chiral Fluorinated Compounds

The development of new methods for the synthesis of complex chiral fluorinated compounds is a major focus of current research in organic chemistry. nih.gov The unique properties conferred by fluorine atoms make these compounds highly sought after in fields such as drug discovery and materials science. nih.govnih.gov

One of the primary challenges in this area is the stereoselective introduction of fluorine atoms or fluorinated groups into a molecule. Researchers are actively developing new catalytic and stoichiometric methods to achieve high levels of enantioselectivity and diastereoselectivity in fluorination reactions. These methods often employ chiral catalysts or auxiliaries to control the spatial arrangement of the newly formed carbon-fluorine bond.

Another significant research trajectory is the incorporation of fluorinated building blocks into larger, more complex molecules. This approach allows for the late-stage introduction of fluorine, providing a more efficient way to access a diverse range of fluorinated compounds. The synthesis of 2,4-Difluoro-5-nitromandelic acid would likely rely on the availability of a suitable difluoronitro-substituted aromatic precursor.

Historical Development and Emerging Trends in Difluorinated Aromatic Systems

Strategic Approaches to Asymmetric Synthesis of Mandelic Acid Frameworks

The creation of the chiral center in mandelic acids is a critical step that can be achieved through various asymmetric synthesis techniques. These methods are designed to favor the formation of one enantiomer over the other, leading to an optically pure or enriched product.

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules like mandelic acid. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. One common pathway involves the asymmetric reduction of α-keto acids or their derivatives. For instance, a prochiral precursor such as 2,4-difluoro-5-nitrophenylglyoxylic acid could be reduced using a chiral reducing agent or a catalyst in the presence of a stoichiometric reductant.

Another significant catalytic method is the enantioselective cyanation of an aldehyde, such as 2,4-difluoro-5-nitrobenzaldehyde (B1416562), followed by hydrolysis of the resulting cyanohydrin. Various chiral catalysts, often based on metal complexes with chiral ligands or organocatalysts, can be employed to control the stereochemical outcome of the cyanide addition.

| Catalyst System | Reaction Type | Precursor | Enantioselectivity (ee) |

| Chiral Salen-Cr(III) complexes | Azide addition to epoxides | Cyclohexene oxide | up to 96% |

| (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane with (R)-Mandelic acid | Michael addition | Cyclohexanone and trans-β-nitrostyrene | High |

| Manganese-based complexes | Asymmetric epoxidation | Unfunctionalized alkenes | High |

This table presents examples of enantioselective catalytic systems used in asymmetric synthesis, which are applicable to the formation of chiral centers similar to that in mandelic acids.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis. wikipedia.org

For the synthesis of a mandelic acid derivative, a chiral auxiliary could be attached to a glyoxylic acid derivative. The resulting chiral ester or amide would then undergo a diastereoselective reaction, such as reduction or addition of a nucleophile. The inherent chirality of the auxiliary biases the approach of the reagent, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched mandelic acid.

Prominent examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. harvard.eduyoutube.com For example, an amide formed between pseudoephedrine and a glyoxylic acid derivative can undergo highly diastereoselective alkylation or reduction reactions. harvard.edu

| Chiral Auxiliary | Key Feature | Application |

| Evans Oxazolidinones | Forms chiral enolates for diastereoselective reactions. youtube.com | Aldol reactions, alkylations. youtube.com |

| Pseudoephedrine/Pseudoephenamine | Forms crystalline derivatives, enabling high diastereoselectivity in alkylations. harvard.edu | Synthesis of enantiomerically enriched carboxylic acids, ketones, and alcohols. harvard.edu |

| (R)-Mandelic Acid | Can act as a chiral co-catalyst. researchgate.net | Michael addition reactions. researchgate.net |

| trans-2-Phenylcyclohexanol | Used in ene reactions of derived glyoxylate (B1226380) esters. wikipedia.org | Asymmetric ene reactions. wikipedia.org |

This table summarizes common chiral auxiliaries and their applications in asymmetric synthesis.

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral compounds. mdpi.com Enzymes, as natural chiral catalysts, can exhibit exquisite stereoselectivity under mild reaction conditions. mdpi.comnih.gov For the synthesis of mandelic acids, several enzymatic routes are well-established. nih.govoup.comresearchgate.net

One of the most prominent biocatalytic methods is the kinetic resolution of racemic mandelonitrile (B1675950) or its derivatives using nitrilases. nih.govoup.com These enzymes selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the unreacted enantiomer of the nitrile behind. nih.gov Dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can theoretically lead to a 100% yield of the desired mandelic acid enantiomer. oup.com

Dehydrogenases are another class of enzymes used for the synthesis of mandelic acids through the enantioselective reduction of α-keto acids. acs.org For example, a D-mandelate dehydrogenase can specifically reduce a phenylglyoxylic acid derivative to the corresponding D-mandelic acid. acs.org

| Enzyme Type | Reaction | Substrate | Key Advantage |

| Nitrilase | Enantioselective nitrile hydrolysis | Racemic mandelonitrile | High enantioselectivity, potential for dynamic kinetic resolution. nih.govoup.com |

| Dehydrogenase | Enantioselective ketone reduction | Phenylglyoxylic acid | High stereospecificity. acs.org |

| Lipase/Esterase | Kinetic resolution of esters | Racemic mandelic acid esters | Mild reaction conditions. nih.gov |

This table highlights key biocatalytic and enzymatic approaches for the stereoselective synthesis of mandelic acids.

Introduction of Fluoro and Nitro Functionalities in Mandelic Acid Synthesis

The synthesis of this compound necessitates the precise installation of two fluorine atoms and a nitro group onto the aromatic ring. The relative positions of these substituents are crucial and are governed by the principles of electrophilic aromatic substitution.

Introducing fluorine onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. vedantu.com Therefore, indirect methods are often employed. The Balz-Schiemann reaction is a classic method for introducing a single fluorine atom, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aromatic amine. vedantu.com

For the synthesis of a difluorinated compound, one might start with a difluoroaniline or a related difluorinated precursor. The addition of fluorine atoms influences the electronic properties of the aromatic ring, which in turn affects subsequent reactions. nih.gov Modern fluorination methods also include the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

In the context of this compound, it is more practical to start with a commercially available 2,4-difluorinated aromatic compound, such as 2,4-difluorobenzoic acid or 2,4-difluorotoluene.

The introduction of the nitro group at the C5 position of a 2,4-difluorinated aromatic ring is a key step. The regioselectivity of this nitration reaction is directed by the existing fluorine substituents. Fluorine is an ortho, para-directing deactivator. In a 2,4-difluorinated system, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the fluorine atoms.

Starting with 2,4-difluorobenzoic acid, the carboxylic acid group is a meta-directing deactivator. The combined directing effects of the two fluorine atoms and the carboxylic acid group will determine the position of nitration. The position C5 is ortho to the fluorine at C4 and meta to the fluorine at C2 and the carboxylic acid group. This makes the nitration at C5 a feasible and often major product.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid the formation of unwanted side products.

A plausible synthetic route to a precursor for this compound is the nitration of 2,4-difluorobenzoic acid to yield 2,4-difluoro-5-nitrobenzoic acid. prepchem.comchemicalbook.com This can then be converted to the corresponding aldehyde or ketone to serve as the starting point for the asymmetric synthesis of the mandelic acid side chain.

Precursor Synthesis and Derivatization Routes to this compound

The assembly of this compound is contingent on the availability of appropriately functionalized aromatic precursors. The synthetic strategies generally involve the initial preparation of a benzene (B151609) ring with the desired fluorine and nitro group substitutions, which is then elaborated to introduce the α-hydroxy carboxylic acid side chain.

Synthesis of Key Halogenated and Nitro-Aromatic Precursors

The primary precursors for the synthesis of this compound are typically derived from commercially available difluorobenzene isomers. A common starting material is 1,3-difluorobenzene, which can be nitrated to introduce the nitro group. The directing effects of the fluorine atoms influence the position of nitration.

A plausible and documented route to a key precursor, 2,4-difluoro-5-nitrobenzoic acid, involves the nitration of 2,4-difluorobenzoic acid. chemicalbook.com In a typical procedure, 2,4-difluorobenzoic acid is treated with a mixture of concentrated sulfuric acid and fuming nitric acid at controlled temperatures, generally between 0°C and room temperature. chemicalbook.com This reaction proceeds with high yield, providing the desired 2,4-difluoro-5-nitrobenzoic acid as a solid product. chemicalbook.com

Another critical precursor is 2,4-difluoro-5-nitrobenzaldehyde. This compound can be synthesized through the nitration of 2,4-difluorobenzaldehyde (B74705). The aldehyde group is subsequently converted to the mandelic acid structure. The synthesis of related compounds, such as 2,4-difluoroaniline (B146603) from 2,4,5-trichloronitrobenzene (B44141) via fluorination and subsequent reduction, highlights the methods available for constructing the difluoro-nitro-aromatic core. google.comgoogleapis.com

A related synthetic strategy has been reported for 2,4,5-trifluorophenylacetic acid, which starts from 2,4,5-trifluoronitrobenzene. google.com This process involves the condensation with diethyl malonate, followed by a series of reactions including hydrolysis, decarboxylation, and reduction of the nitro group. google.com While not identical, this methodology suggests a potential pathway for the synthesis of this compound, likely proceeding through a 2,4-difluoro-5-nitrophenylacetic acid intermediate.

| Precursor | Starting Material | Key Reagents | Reference |

| 2,4-Difluoro-5-nitrobenzoic acid | 2,4-Difluorobenzoic acid | Conc. H₂SO₄, Fuming HNO₃ | chemicalbook.com |

| 2,4-Difluoroaniline | 2,4,5-Trichloronitrobenzene | Fluorinating agent, H₂/Pd-C | google.comgoogleapis.com |

| Diethyl 2,5-difluoro-4-nitrophenylmalonate | 2,4,5-Trifluoronitrobenzene | Diethyl malonate, Strong base | google.com |

Stereospecific Transformation of Precursors to the Mandelic Acid Structure

Once the key aromatic precursor, such as 2,4-difluoro-5-nitrobenzaldehyde, is obtained, the next critical step is the stereospecific conversion to the mandelic acid structure. This transformation introduces a chiral center, and controlling the stereochemistry is often crucial for the biological activity of the final product.

A common and well-established method for converting benzaldehydes to mandelic acids is through the formation of a cyanohydrin intermediate, followed by hydrolysis. The reaction of the aldehyde with a cyanide source, such as hydrogen cyanide or a metal cyanide, yields the corresponding mandelonitrile (an α-hydroxynitrile). Subsequent acid- or base-catalyzed hydrolysis of the nitrile group affords the mandelic acid. mdpi.com

For a stereospecific synthesis, chiral catalysts or resolving agents are employed. Biocatalytic methods using enzymes such as nitrilases have shown great promise in the enantioselective synthesis of mandelic acids. nih.govresearchgate.net These enzymes can directly convert mandelonitrile derivatives to the corresponding (R)- or (S)-mandelic acid with high enantiomeric excess. nih.govresearchgate.netnih.gov For instance, microbial transformations have been developed that can produce optically pure (R)-(-)-mandelic acid from various substrates. nih.govnih.gov

The following table summarizes a general, non-stereospecific, and a potential stereospecific route from a benzaldehyde (B42025) precursor:

| Transformation | Precursor | Key Steps | Potential Stereocontrol | Reference |

| Racemic Mandelic Acid Synthesis | Benzaldehyde derivative | 1. Cyanohydrin formation (e.g., with NaCN/H⁺) 2. Hydrolysis of the nitrile (e.g., with HCl) | None | mdpi.com |

| Enantioselective Mandelic Acid Synthesis | Benzaldehyde derivative | 1. Cyanohydrin formation 2. Enantioselective enzymatic hydrolysis of the nitrile | Nitrilase enzymes | nih.govresearchgate.net |

Multi-Step Synthesis Sequences and Reaction Optimization

Nitration: 2,4-difluorobenzaldehyde is nitrated using a mixture of nitric and sulfuric acids to yield 2,4-difluoro-5-nitrobenzaldehyde. Reaction conditions such as temperature and reaction time need to be carefully controlled to maximize the yield of the desired isomer and minimize by-products.

Cyanohydrin Formation: The resulting 2,4-difluoro-5-nitrobenzaldehyde is then reacted with a cyanide source to form 2,4-difluoro-5-nitromandelonitrile. The choice of cyanide reagent and reaction conditions can influence the rate and yield of this addition.

Hydrolysis: The final step is the hydrolysis of the nitrile group of 2,4-difluoro-5-nitromandelonitrile to the carboxylic acid. This is typically achieved under acidic conditions. For a stereospecific outcome, this step could be replaced by an enzymatic hydrolysis.

Optimization of such a sequence would involve screening different reagents, catalysts, solvents, and reaction conditions for each step to maximize the yield and stereoselectivity while minimizing waste and processing steps. For example, in the synthesis of related substituted mandelic acid derivatives, parameters such as catalyst loading, hydrogen pressure (in case of hydrogenation steps), and crystallization conditions for purification have been shown to be critical for achieving high purity and enantiomeric excess. scispace.com

Emerging Synthetic Technologies and Green Chemistry Principles in Mandelic Acid Production

The chemical industry is increasingly adopting greener and more sustainable manufacturing processes. For the synthesis of mandelic acid and its derivatives, this translates to the use of less hazardous reagents, renewable feedstocks, and more efficient reaction technologies.

Flow Chemistry Applications for Enhanced Reaction Control and Scalability

While specific applications of flow chemistry for the synthesis of this compound are not widely reported, the technology offers significant advantages for this type of multi-step synthesis. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or hazardous reactions like nitration. The enhanced safety profile and the potential for straightforward scalability make flow chemistry an attractive option for the industrial production of fine chemicals. The continuous nature of flow processes can also lead to higher yields and purities compared to batch processing.

Solvent-Free and Reduced-Solvent Reaction Conditions

The reduction or elimination of volatile organic solvents is a key principle of green chemistry. Research into the synthesis of related compounds has explored solvent-free reaction conditions. For example, the disproportionation reaction of potassium-2-furoate to produce furan-2,5- and furan-2,4-dicarboxylic acid can be carried out under solvent-free conditions at elevated temperatures. scispace.com

For the synthesis of mandelic acid, biocatalytic routes often operate in aqueous media, significantly reducing the reliance on organic solvents. nih.govnih.govmpg.de Furthermore, methods are being developed that utilize greener solvents or biphasic systems to facilitate product separation and catalyst recycling. The use of trichloroisocyanuric acid as an oxidizing and chlorinating agent in the synthesis of mandelic acid from styrene (B11656) is another example of a greener approach, as the byproduct, cyanuric acid, can be recycled. google.com These emerging strategies highlight a trend towards more environmentally benign methods for the production of mandelic acid and its derivatives.

Microwave-Assisted and Photochemical Synthesis Routes

In the ongoing effort to develop more efficient, sustainable, and rapid synthetic methodologies, microwave-assisted organic synthesis (MAOS) and photochemical reactions have emerged as powerful tools in modern organic chemistry. ajgreenchem.comnumberanalytics.com These advanced techniques offer significant advantages over conventional heating methods, including accelerated reaction times, increased product yields, and enhanced selectivity. ccsenet.orgontosight.aiijper.org This section explores the theoretical application of these methods to the synthesis of this compound, postulating potential reaction pathways and their expected benefits.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. wikipedia.org This direct heating mechanism can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. ontosight.ai For the synthesis of this compound, a plausible approach involves the reaction of a suitable precursor, such as 2,4-difluoro-5-nitrobenzaldehyde, with a cyanide source to form the corresponding cyanohydrin. This intermediate can then be hydrolyzed to yield the final mandelic acid derivative.

Under microwave irradiation, it is hypothesized that the formation of the cyanohydrin and the subsequent hydrolysis could be significantly expedited. The polar nature of the intermediates and reagents would allow for efficient absorption of microwave energy, leading to a rapid increase in the internal temperature of the reaction system. This can overcome activation energy barriers more effectively than conventional heating. ajgreenchem.com

The benefits of employing microwave assistance in this synthesis are expected to be manifold. The reduction in reaction time is a primary advantage, which can lead to higher throughput in a laboratory or industrial setting. erowid.org Furthermore, the rapid heating and shorter reaction durations can minimize the formation of side products that may occur during prolonged exposure to high temperatures in conventional refluxing, potentially leading to a cleaner product and higher isolated yields. ajchem-a.com

| Parameter | Conventional Heating (Hypothetical) | Microwave-Assisted Synthesis (Hypothetical) | Potential Advantage of MAOS |

|---|---|---|---|

| Reaction Time (Cyanohydrin Formation) | 2-4 hours | 5-15 minutes | Significant reduction in synthesis time |

| Reaction Time (Hydrolysis) | 6-12 hours | 20-40 minutes | Faster conversion to final product |

| Overall Yield | Moderate | Potentially Higher | Improved process efficiency |

| Energy Consumption | High | Low | Greener and more cost-effective process |

Photochemical Synthesis Routes

Photochemical synthesis involves the use of light to initiate chemical reactions by promoting molecules to an excited state, which can then undergo unique transformations not accessible through thermal methods. numberanalytics.comnumberanalytics.com These reactions are often conducted at mild temperatures, which can be advantageous for sensitive substrates.

A potential photochemical route to this compound could involve a photoredox-catalyzed reaction. For instance, a photocatalyst, upon excitation by visible light, could facilitate the generation of a radical species from a suitable precursor. This radical could then react with a glyoxylic acid derivative to form the carbon-carbon bond necessary for the mandelic acid structure. This approach offers a novel pathway for the construction of the target molecule under gentle conditions.

Another speculative photochemical strategy could be the photo-induced addition of a functional group to 2,4-difluoro-5-nitrobenzaldehyde that can be subsequently converted to the carboxylic acid moiety of the mandelic acid. The high selectivity often observed in photochemical reactions could be beneficial in minimizing unwanted side reactions. 3s-tech.net The application of photochemical methods in the synthesis of complex molecules is a growing field, and its extension to the synthesis of this compound could provide a more sustainable and efficient alternative to traditional methods. fiveable.menih.gov

Reaction Pathways Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for chemical transformations, and its reactivity is modulated by the electron-deficient nature of the aromatic ring.

Esterification and Amidation Reactions for Derivatization

Esterification: The formation of esters from this compound can be achieved through several standard methods. The strong electron-withdrawing character of the substituents on the phenyl ring increases the acidity of the carboxylic proton, which can facilitate certain esterification pathways.

Common esterification methods applicable to this acid include:

Fischer-Speier Esterification: This acid-catalyzed reaction with an alcohol (e.g., methanol (B129727) or ethanol) is a classic method. The reaction's equilibrium can be driven towards the ester product by using the alcohol as the solvent or by removing water as it forms.

Steglich Esterification: For more sensitive alcohols or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be employed. rsc.orgnih.gov This method is effective for creating a wide range of esters, including those from sterically hindered alcohols. nih.gov

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide (e.g., methyl iodide) is another viable route to esters.

Amidation: The synthesis of amides from this compound is crucial for creating derivatives with potential biological activity. Similar to esterification, the activated nature of the carboxylic acid can be leveraged.

Key amidation strategies include:

Coupling Reagent-Mediated Amidation: Reagents such as DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to form an active ester intermediate in situ, which then readily reacts with a primary or secondary amine to yield the corresponding amide. nih.gov

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts rapidly with amines to form amides. This method is highly effective but may not be suitable for substrates with sensitive functional groups.

Direct Thermal Amidation: In some cases, direct heating of the carboxylic acid with an amine can lead to amide formation, though this often requires high temperatures and may not be broadly applicable. amelica.org

Table 1: Illustrative Conditions for Esterification and Amidation

| Transformation | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Methyl Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | Fischer esterification. Excess methanol serves as the solvent. |

| tert-Butyl Esterification | tert-Butanol, DCC, DMAP (cat.) | Dichloromethane | Room Temp. | Steglich esterification, suitable for acid-sensitive substrates. nih.gov |

| Amide Formation | Amine, EDC, HOBt | Dimethylformamide | Room Temp. | Common peptide coupling conditions, providing high yields. |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Toluene | Reflux | Generates a highly reactive intermediate for subsequent amidation. |

Decarboxylation Pathways and Associated Mechanisms

The decarboxylation of mandelic acid derivatives, leading to the formation of the corresponding benzaldehyde, is a known transformation. nih.gov For this compound, this reaction would yield 2,4-difluoro-5-nitrobenzaldehyde. The stability of the intermediate carbanion or carbocation at the alpha-position is a key factor in the ease of decarboxylation.

The electron-withdrawing substituents on the aromatic ring would destabilize a carbanionic intermediate formed upon direct decarboxylation. However, oxidative decarboxylation pathways are more plausible. In such mechanisms, the hydroxyl group is first oxidized to a ketone, forming an α-keto acid (vide infra). These α-keto acids are much more susceptible to decarboxylation. rsc.orgresearchgate.netrsc.org The strong electron-withdrawing nature of the substituted ring would facilitate the departure of carbon dioxide from the α-keto acid intermediate.

Enzymatic decarboxylation is also a well-established process for mandelic acid derivatives, often proceeding through a benzoylformate intermediate. nih.gov

Acid-Catalyzed Transformations and Hydrolysis Reactions

Under strong acidic conditions, the carboxylic acid group itself is relatively stable. However, its derivatives, particularly esters and amides, are susceptible to acid-catalyzed hydrolysis.

The hydrolysis of esters of this compound back to the parent carboxylic acid would be expected to proceed under standard acidic conditions (e.g., aqueous HCl or H₂SO₄). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The electron-withdrawing groups on the phenyl ring would likely accelerate this process by making the carbonyl carbon more electrophilic. Studies on the hydrolysis of substituted benzoate (B1203000) esters have shown that electron-withdrawing substituents can increase the rate of hydrolysis. nih.govchemrxiv.org

Amide hydrolysis requires more forcing conditions than ester hydrolysis but can also be achieved with strong acid and heat.

Transformations of the Hydroxyl Group on the Chiral Center

The benzylic hydroxyl group is another key site of reactivity, which is also influenced by the electronic properties of the substituted phenyl ring.

Oxidation Reactions to α-Keto Acids or Other Functionalities

The oxidation of the secondary alcohol in this compound would yield the corresponding α-keto acid, 2,4-difluoro-5-nitrophenylglyoxylic acid. This transformation is significant as α-keto acids are valuable synthetic intermediates. rsc.org

A variety of oxidizing agents can be employed for this purpose:

Permanganate (B83412) Oxidation: Potassium permanganate is a powerful oxidant that has been shown to convert mandelic acid to phenylglyoxylic acid and subsequently to benzoic acid through oxidative decarboxylation. rsc.orgresearchgate.netrsc.orgorientjchem.org The reaction with this compound would be expected to proceed similarly, with the electron-withdrawing groups potentially influencing the reaction rate.

Other Oxidants: Other common oxidants for converting secondary alcohols to ketones, such as those based on chromium (e.g., PCC, PDC) or milder, more selective reagents like Dess-Martin periodinane or Swern oxidation, could also be applicable. The choice of oxidant would depend on the desired selectivity and the tolerance of other functional groups in the molecule.

The resulting α-keto acid is a key intermediate that can undergo further reactions, most notably decarboxylation as mentioned previously. researchgate.net

Table 2: Potential Oxidation Products and Pathways

| Starting Material | Oxidizing Agent | Intermediate Product | Final Product (after decarboxylation) |

|---|---|---|---|

| This compound | Potassium Permanganate | 2,4-Difluoro-5-nitrophenylglyoxylic acid | 2,4-Difluoro-5-nitrobenzoic acid |

| This compound | Dess-Martin Periodinane | 2,4-Difluoro-5-nitrophenylglyoxylic acid | - |

Substitution and Elimination Reactions (e.g., nucleophilic substitutions, dehydration)

Nucleophilic Substitution: The benzylic hydroxyl group can be a leaving group in nucleophilic substitution reactions, typically after protonation under acidic conditions to form a better leaving group (water). libretexts.org However, the reaction mechanism (Sₙ1 or Sₙ2) and its feasibility are strongly influenced by the substituents on the phenyl ring.

An Sₙ1-type mechanism would proceed through a benzylic carbocation. The strong electron-withdrawing nature of the two fluoro and one nitro group would significantly destabilize this carbocation, making an Sₙ1 pathway highly unfavorable. rsc.orgresearchgate.net

An Sₙ2-type mechanism, involving backside attack by a nucleophile, is also possible but may be sterically hindered. Therefore, direct nucleophilic substitution at the benzylic position of this compound is expected to be challenging under standard conditions.

Dehydration: Acid-catalyzed dehydration of the benzylic alcohol to form an alkene is a potential side reaction, particularly at elevated temperatures. However, this pathway is generally less favorable for mandelic acid derivatives compared to other benzylic alcohols.

Derivatization for Protection, Activation, and Chiral Resolution

The derivatization of this compound is a critical step for various synthetic strategies, enabling the protection of reactive functional groups, activation for subsequent reactions, and resolution of its chiral center. The carboxylic acid and hydroxyl groups of the mandelic acid moiety are common sites for derivatization.

For instance, the carboxylic acid can be converted into an ester or an amide. This not only protects the acidic proton but can also serve as an activating group for further transformations. The choice of the esterifying or aminating agent can be tailored to introduce specific functionalities or to facilitate purification.

The hydroxyl group can be protected using a variety of protecting groups, such as silyl (B83357) ethers or acetals. This is particularly important when reactions targeting other parts of the molecule, like the nitro group or the aromatic ring, are planned.

Chiral resolution of the racemic this compound is often achieved through the formation of diastereomeric salts with a chiral amine. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure acid.

Reactions of the Nitro Group

The nitro group is a key functional group in this compound, significantly influencing its reactivity and providing a handle for introducing other functionalities.

Selective Reduction Reactions to Amino Derivatives and Other Nitrogen Functionalities

The selective reduction of the nitro group to an amino group is a common and crucial transformation. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating group into a strongly activating one. masterorganicchemistry.com A variety of reagents can be employed for this purpose, with the choice depending on the presence of other reducible functional groups in the molecule.

Commonly used methods include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com For substrates sensitive to hydrogenation, metal-based reductions using iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media offer milder alternatives. masterorganicchemistry.comcommonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and is sometimes capable of selectively reducing one nitro group in the presence of others. commonorganicchemistry.com The use of samarium(0) metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide provides a chemoselective method for reducing aromatic nitro groups. organic-chemistry.org

The resulting amino group can be further modified. For example, it can be diazotized and subsequently replaced by a variety of other substituents, providing a versatile route to a wide range of derivatives.

Impact on Aromatic Ring Activation and Deactivation for Further Transformations

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). This deactivation is a consequence of the inductive and resonance effects of the nitro group, which decrease the electron density of the benzene ring. niscpr.res.in

Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.org The presence of the nitro group, particularly ortho and para to potential leaving groups (like the fluorine atoms), stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. libretexts.orgnih.gov

The reduction of the nitro group to an amino group reverses this reactivity profile. The amino group is a strong electron-donating group, which activates the ring towards electrophilic substitution and deactivates it for nucleophilic substitution. masterorganicchemistry.com This transformation is a powerful tool for controlling the regioselectivity of subsequent reactions on the aromatic ring.

Participation in Condensation and Addition Reactions

While the nitro group itself does not typically participate directly in condensation or addition reactions in the same way a carbonyl or amino group does, its presence influences the reactivity of the rest of the molecule. However, under specific conditions, the nitro group can be involved in certain transformations. For instance, the reduction of aromatic nitro compounds can sometimes lead to the formation of azo compounds, particularly when using reagents like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com

Influence of Fluorine Substituents on Aromatic Ring Reactivity

The two fluorine atoms on the aromatic ring of this compound have a profound impact on its reactivity, primarily through their electronic effects.

Electronic Effects (Inductive and Mesomeric) on Electrophilic and Nucleophilic Aromatic Substitution

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack. However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance (mesomeric) effect (+M).

In the case of electrophilic aromatic substitution, the deactivating inductive effect of fluorine generally outweighs its activating mesomeric effect, making the ring less reactive than benzene. The directing effect of the fluorine atoms is ortho, para, but due to the strong deactivating nature of the nitro group and the other fluorine, the positions for electrophilic attack are limited and the reactions are often difficult to achieve.

For nucleophilic aromatic substitution, the strong inductive effect of the fluorine atoms is highly activating. youtube.com This effect, coupled with the electron-withdrawing nature of the nitro group, makes the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to nucleophilic attack. libretexts.org The fluorine atoms themselves can act as good leaving groups in SNAr reactions. The relative ease of substitution of the fluorine at position 2 versus position 4 can be influenced by the reaction conditions and the nature of the incoming nucleophile. researchgate.net Studies on related compounds like 2,4-difluoronitrobenzene (B147775) have shown that the orientation of substitution (ortho vs. para) can be dependent on the nucleophile and reaction temperature. researchgate.net

Directed Ortho Metalation (DoM) and Related Reactions Driven by Fluorine

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of an adjacent ortho-position by an organolithium reagent. wikipedia.orgbaranlab.org This generates a stabilized carbanion that can then react with various electrophiles, leading to regioselective functionalization of the aromatic ring. wikipedia.org In the context of this compound, the fluorine atoms, in conjunction with the other substituents, play a crucial role in directing such metalation reactions.

Fluorine is recognized as a moderate directing group in DoM. organic-chemistry.org Its electron-withdrawing nature increases the acidity of the ortho-protons, making them more susceptible to deprotonation. nih.gov While stronger DMGs like amides or carbamates are often employed, the presence of multiple activating groups on the benzene ring of this compound can influence the site of metalation. The interplay between the directing effects of the fluorine atoms, the nitro group, and the carboxylate (formed in the basic medium of the organolithium reagent) determines the ultimate position of lithiation.

Competition experiments have demonstrated that fluorine is a potent directing group for metalation. researchgate.net For instance, in many para-substituted fluorobenzenes, lithiation occurs preferentially ortho to the fluorine atom. researchgate.net The relative directing ability of various groups has been established, and fluorine holds a significant position in this hierarchy. researchgate.net In the case of this compound, the C5-nitro group's strong electron-withdrawing effect further acidifies the adjacent ring protons, potentially competing with or reinforcing the directing effect of the C4-fluorine.

The general mechanism of DoM involves the coordination of the organolithium reagent to the DMG, followed by deprotonation of the ortho-proton to form an aryllithium intermediate. wikipedia.org This intermediate is then trapped by an electrophile. The regioselectivity of this process is a key advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

Halogen Bonding Interactions and Their Role in Reactivity and Crystallization

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govresearchgate.net The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl) and is enhanced by the presence of electron-withdrawing groups on the molecule containing the halogen. nih.govoup.com In this compound, the fluorine atoms can participate in halogen bonding, influencing its solid-state structure and potentially its reactivity in solution.

While fluorine is the least polarizable halogen, it can still form significant halogen bonds, particularly when attached to an electron-deficient aromatic ring, as is the case here due to the nitro group. researchgate.net These interactions, though weaker than those involving iodine or bromine, can play a crucial role in directing the self-assembly of molecules in the solid state, leading to specific crystal packing arrangements. nih.govoup.com The study of co-crystallization of fluorinated aromatic compounds with various halogen bond acceptors has provided valuable insights into the nature and strength of these interactions. nih.govoup.comnih.gov

The presence of fluorine atoms can influence the crystal packing of organic molecules through various interactions, including F···F, C-H···F, and halogen bonds. acs.org The analysis of crystal structures reveals that the frequency and geometry of these interactions can deviate from random packing, indicating their significance in crystal engineering. researchgate.netacs.org For instance, the co-crystallization of diiodotetrafluorobenzene with various Lewis bases has demonstrated the robustness of C-I···N and C-I···O halogen bonds in constructing supramolecular architectures. nih.govoup.com While direct studies on the crystal structure of this compound are not widely available, the principles derived from related fluorinated and nitrated aromatic compounds suggest that halogen bonding and other fluorine-specific interactions would be key determinants of its solid-state organization.

Stereochemical Aspects of this compound Reactions

The chiral center at the α-carbon of this compound introduces a stereochemical dimension to its reactivity. Reactions involving this center can proceed with either retention or inversion of configuration, or they can be designed to be diastereoselective or enantioselective, leading to the formation of new chiral compounds.

Retention and Inversion of Configuration at the Chiral Center

Reactions at the chiral center of mandelic acid and its derivatives can proceed through various mechanisms that dictate the stereochemical outcome. For instance, nucleophilic substitution reactions at the α-carbon can occur via an SN2 mechanism, which typically leads to an inversion of configuration. Conversely, a double SN2 mechanism or reactions involving the formation of an intermediate that preserves the stereochemistry can result in retention of configuration.

The chiral inversion of mandelic acid itself has been studied, particularly in biological systems where the S-enantiomer can be converted to the R-enantiomer. nih.gov This process is often mediated by the formation of a coenzyme A thioester, which facilitates racemization before hydrolysis to the inverted enantiomer. nih.gov While this specific biological mechanism may not be directly applicable to all chemical reactions of this compound, it highlights the potential for stereochemical lability at the α-position under certain conditions. The specific reagents and reaction conditions will ultimately determine whether a reaction at the chiral center of this compound proceeds with retention, inversion, or racemization.

Diastereoselective and Enantioselective Transformations Leading to New Chiral Compounds

The presence of a chiral center in this compound makes it a valuable starting material for the synthesis of other chiral molecules. Diastereoselective reactions can be achieved by reacting the mandelic acid derivative with a chiral reagent, where the existing stereocenter influences the formation of a new stereocenter, leading to a preference for one diastereomer over the other.

Enantioselective transformations aim to produce a single enantiomer of a product from a racemic or prochiral starting material. For mandelic acid derivatives, this can be accomplished through various strategies, including the use of chiral catalysts or auxiliaries. For example, the enantioselective separation of mandelic acid derivatives has been extensively studied using chromatographic methods with chiral stationary phases. mdpi.comresearchgate.netnih.govscielo.br These methods rely on the differential interaction of the enantiomers with the chiral selector, allowing for their separation.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is inherently stereospecific, with the stereochemistry of the diene and dienophile being transferred to the product. masterorganicchemistry.commasterorganicchemistry.com While this compound itself is not a typical diene or dienophile, its derivatives could be designed to participate in such reactions, leading to the formation of complex chiral structures with high stereocontrol. youtube.com

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of a product enriched in one enantiomer. However, the maximum theoretical yield for the resolved enantiomer is 50%. rsc.orgresearchgate.net

Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. rsc.orgresearchgate.netrsc.org This continuous racemization ensures that all of the starting material can theoretically be converted into the desired enantiomer of the product. For mandelic acid and its derivatives, DKR has been successfully applied, often using enzymes like mandelate (B1228975) racemase to interconvert the enantiomers while another enzymatic or chemical process selectively reacts with one enantiomer. rsc.orgresearchgate.netrsc.org A patent describes a process for the dynamic resolution of substituted mandelic acids via salt formation with a chiral base and simultaneous racemization. google.com

These strategies are highly valuable for the industrial production of enantiomerically pure mandelic acid derivatives, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, purity, and dynamics in solution and the solid state. For a molecule with the complexity of this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information about the number and chemical environment of each type of nucleus, as well as their connectivity through spin-spin coupling.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, hydroxyl, and carboxylic acid protons. The aromatic region would likely display two doublets of doublets, corresponding to the two protons on the substituted ring. Their chemical shifts would be influenced by the strong electron-withdrawing effects of the nitro and fluoro groups. libretexts.org The benzylic proton (-CH(OH)-) would appear as a singlet, or if coupled to the hydroxyl proton, as a doublet. The hydroxyl and carboxylic acid protons are typically broad singlets and their chemical shifts can vary with concentration and solvent. ucl.ac.uk

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The aromatic region would show signals for the six carbons of the benzene ring, with their chemical shifts significantly affected by the attached fluoro and nitro substituents. thieme-connect.de The carbons directly bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling. magritek.com Signals for the benzylic carbon and the carboxylic carbon would also be present at characteristic chemical shifts. nih.gov

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique. huji.ac.il It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. nih.govnih.gov The chemical shifts and the coupling between them (⁴JFF) would be characteristic of their positions relative to each other and the other substituents. Additionally, couplings to nearby protons (³JHF and ⁴JHF) would be observed. huji.ac.il

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-3 | 7.8 - 8.2 | d | J(H-F) ≈ 6-8 |

| H-6 | 7.2 - 7.6 | d | J(H-F) ≈ 8-10 |

| -CH(OH)- | 5.2 - 5.6 | s | |

| -OH | 4.0 - 6.0 | br s | |

| -COOH | 10.0 - 13.0 | br s | |

| ¹³C | |||

| C=O | 170 - 175 | s | |

| C-Ar (C-F) | 155 - 165 | d | ¹J(C-F) ≈ 240-260 |

| C-Ar (C-NO₂) | 145 - 150 | s | |

| C-Ar (C-C) | 130 - 135 | d | ²J(C-F) ≈ 20-25 |

| C-Ar (CH) | 110 - 125 | dd | J(C-F) ≈ 20-30, J(C-F) ≈ 3-5 |

| -CH(OH)- | 70 - 75 | s | |

| ¹⁹F | |||

| F-2 | -110 to -120 | d | ⁴J(F-F) ≈ 5-10 |

| F-4 | -125 to -135 | d | ⁴J(F-F) ≈ 5-10 |

2D NMR experiments are powerful for unambiguously assigning the signals observed in 1D spectra and for determining the through-bond and through-space connectivity of atoms. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be expected between the two aromatic protons. Depending on the solvent and exchange rate, a correlation between the benzylic proton and the hydroxyl proton might also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the benzylic proton to the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. youtube.com For this compound, NOESY could provide insights into the preferred conformation of the mandelic acid side chain relative to the plane of the aromatic ring by showing correlations between the benzylic proton and the ortho-protons on the ring.

Solid-State NMR: In the absence of single crystals suitable for X-ray diffraction, solid-state NMR could provide valuable information about the structure and intermolecular interactions in the solid state. It can reveal details about polymorphism and the conformation of the molecule in the crystalline form.

Variable Temperature (VT) NMR: VT-NMR studies can provide information on dynamic processes, such as restricted rotation around the C-C bond connecting the stereocenter to the aromatic ring. youtube.comresearchgate.net By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for such conformational changes. fu-berlin.denih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound (C₇H₅F₂NO₅), the expected exact masses for the protonated and deprotonated molecules would be key to its identification.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₆F₂NO₅⁺ | 222.0208 |

| [M-H]⁻ | C₇H₄F₂NO₅⁻ | 220.0064 |

| [M+Na]⁺ | C₇H₅F₂NNaO₅⁺ | 244.0027 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Predicted fragmentation pathways for this compound would likely involve:

Loss of water (H₂O): from the mandelic acid side chain.

Loss of carbon dioxide (CO₂): from the carboxylic acid group. youtube.comlibretexts.org

Loss of the nitro group (NO₂) or nitric oxide (NO): which are common fragmentation pathways for nitroaromatic compounds. nih.govyoutube.com

Cleavage of the C-C bond between the benzylic carbon and the carboxylic carbon.

The analysis of these fragmentation patterns would provide definitive confirmation of the connectivity of the functional groups within the molecule.

Chiral Mass Spectrometry Approaches for Enantiomeric Discrimination

Chiral mass spectrometry offers a powerful tool for distinguishing between the enantiomers of this compound. This technique relies on the formation of diastereomeric complexes that can be separated and detected based on their mass-to-charge ratio or ion mobility. nih.govnih.gov

A common strategy involves the use of a chiral selector, such as a cyclodextrin (B1172386), and a metal ion. nih.gov The enantiomers of this compound are mixed with a selected cyclodextrin (e.g., α, β, or γ-cyclodextrin) and a transition metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺). nih.gov This interaction leads to the formation of non-covalent diastereomeric ternary complexes. nih.gov

These complexes, having different three-dimensional structures and stabilities, can be separated and their relative abundances quantified using techniques like electrospray ionization-mass spectrometry (ESI-MS) or ion mobility spectrometry-mass spectrometry (IMS-MS). nih.govnih.gov IMS-MS is particularly advantageous as it separates the diastereomeric ions based on their different collision cross-sections (CCS), providing distinct signals for the R- and S-enantiomers. nih.gov The relative intensities of these signals can be used to determine the enantiomeric excess (ee) of the sample. nih.govwikipedia.org This approach is valued for its speed and sensitivity, avoiding the need for complex chromatographic separations. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and offers a unique "fingerprint" for the molecule. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. masterorganicchemistry.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum. For this compound, the IR spectrum is expected to show several key absorption bands. The presence of a broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid group. libretexts.org The strong, sharp absorption band typically found between 1700 and 1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. masterorganicchemistry.compressbooks.pub

The nitro group (-NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically in the 1500-1560 cm⁻¹ range and a symmetric stretch around 1345-1385 cm⁻¹. The aromatic ring shows =C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The C-F stretching vibrations are expected to produce strong bands in the 1000-1400 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending vibrations that are unique to the molecule. libretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300–2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| 3100–3000 | =C-H Stretch | Aromatic Ring | Medium |

| 1750–1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1560–1500 | N-O Asymmetric Stretch | Nitro Group | Strong |

| 1600–1400 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1385–1345 | N-O Symmetric Stretch | Nitro Group | Strong |

| 1400–1000 | C-F Stretch | Fluoro Substituent | Strong |

| 1320–1210 | C-O Stretch | Carboxylic Acid | Medium |

| 950-910 | O-H Bend | Carboxylic Acid | Medium |

This table is based on typical frequency ranges for the specified functional groups. libretexts.orgpressbooks.publibretexts.org

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. researchgate.net While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the carbon skeleton and symmetrically substituted functional groups. researchgate.net The aromatic ring C=C stretching vibrations and the symmetric stretch of the nitro group are typically strong and well-defined in the Raman spectrum. researchgate.net This technique can provide valuable structural information and confirm the assignments made from the IR spectrum, offering a more complete vibrational analysis of the molecule. spectroscopyonline.comnih.gov

Table 2: Predicted Raman Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100–3000 | =C-H Stretch | Aromatic Ring | Medium |

| 1620-1580 | C=C Stretch | Aromatic Ring | Strong |

| 1385–1345 | N-O Symmetric Stretch | Nitro Group | Strong |

| 850-650 | Ring Breathing | Aromatic Ring | Medium |

This table highlights vibrations expected to be strong in the Raman spectrum. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of this compound with a beam of X-rays. wikipedia.org The regular arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern of spots. wikipedia.orglibretexts.org

By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. wikipedia.org From this map, the exact positions of each atom (carbon, hydrogen, oxygen, nitrogen, and fluorine) can be determined, providing precise measurements of bond lengths and angles. wikipedia.org

Crucially for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenter (the carbon atom bearing the hydroxyl and carboxylic acid groups). wikipedia.org By using anomalous dispersion effects, the analysis can unambiguously assign the configuration as either R or S, which is essential for understanding its biological activity and for use in stereospecific synthesis. wikipedia.org The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating the components of a mixture and are widely used to assess the purity and determine the enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying compounds. researchgate.net For the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be employed to assess its chemical purity.

To determine the enantiomeric excess (ee), a chiral stationary phase (CSP) is required. nih.gov The enantiomers of this compound interact differently with the chiral selector immobilized on the column, leading to different retention times. This allows for their separation into two distinct peaks. nih.gov By integrating the area under each peak, the relative proportion of the R- and S-enantiomers can be accurately calculated, providing the enantiomeric excess of the sample. nih.gov UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of smaller stationary phase particles.

Table 3: Chromatographic Methods for Analysis of this compound

| Technique | Column Type | Mobile Phase (Typical) | Purpose |

|---|---|---|---|

| HPLC/UPLC | C18 (Reversed-Phase) | Acetonitrile/Water with acid modifier | Purity Determination |

| Chiral HPLC/UPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or aqueous/organic mixtures | Enantiomeric Separation and ee Determination |

This table provides a general overview of suitable chromatographic conditions. researchgate.netnih.govnih.gov

Chiral Gas Chromatography (GC) for Volatile Derivatives

The enantioselective analysis of chiral compounds is a critical aspect of pharmaceutical development and quality control. For non-volatile chiral molecules such as this compound, Chiral Gas Chromatography (GC) offers a powerful analytical technique, provided the analyte is first converted into a volatile derivative. This process, known as derivatization, is essential to overcome the high polarity and low volatility of the parent acid, which would otherwise prevent its passage through a GC system. mdpi.com

Derivatization for the purpose of chiral GC analysis typically involves the esterification of the carboxylic acid group and, in some cases, the hydroxyl group as well. This chemical modification reduces the boiling point of the compound, making it amenable to gas-phase separation. The choice of derivatizing agent can influence the volatility and the chromatographic behavior of the resulting diastereomeric derivatives, which in turn affects the enantiomeric separation.

The separation of the enantiomers of the derivatized this compound is then achieved on a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based CSPs are widely employed for this purpose due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov The differing stability of these complexes for the (R)- and (S)-enantiomers leads to different retention times, allowing for their separation and quantification.

Research Findings on Analogous Compounds

In these studies, the mandelic acids were derivatized to their methyl or ethyl esters to increase their volatility. The subsequent chiral GC analysis on a suitable CSP allowed for the successful baseline separation of the enantiomers. The separation factor (α), a measure of the selectivity of the stationary phase for the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks, are key parameters in evaluating the effectiveness of the chiral separation.

The following table summarizes the chromatographic data for the chiral separation of various mandelic acid esters, which can be considered analogous to the derivatives of this compound. The data illustrates the influence of the ester group and other substituents on the enantioselective separation.

| Compound | Derivatization | Chiral Stationary Phase | Temperature (°C) | Selectivity (α) |

|---|---|---|---|---|

| Mandelic acid methyl ester | Methyl ester | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin | 100 | 1.24 |

| Mandelic acid ethyl ester | Ethyl ester | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin | 100 | 1.27 |

The data clearly indicates that the derivatized mandelic acids can be effectively separated into their respective enantiomers using chiral GC. mdpi.com The selectivity values greater than 1.0 demonstrate successful chiral recognition by the stationary phase. These findings strongly suggest that a similar derivatization and chiral GC methodology would be applicable for the enantioselective analysis of this compound. The specific retention times and separation factors for the derivatives of this compound would need to be determined experimentally, but the established methods for analogous compounds provide a clear and validated starting point for such an investigation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods can predict a wide range of properties, from molecular structure to reactivity, without the need for empirical data.

Density Functional Theory (DFT) for Molecular Geometry Optimization, Energy Calculations, and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 2,4-Difluoro-5-nitromandelic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict stable bond lengths and angles. orientjchem.org

Key electronic properties that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. Furthermore, DFT can be used to calculate the distribution of electron density, revealing the most electron-rich and electron-deficient areas of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack. The electron-withdrawing effects of the fluorine and nitro groups on the phenyl ring significantly influence these properties. nih.govnih.gov

Below is an illustrative table of predicted properties for this compound based on typical DFT calculations for similar aromatic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -3.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.3 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on calculations for structurally similar molecules. Specific experimental or computational data for this compound is not available.

Ab Initio and Semi-Empirical Methods for Ground and Excited State Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties from first principles, without empirical parameters. orientjchem.orgclockss.org These methods are computationally intensive but offer high accuracy for determining the ground state geometry and energy of this compound.

For analyzing excited states, which is important for understanding the molecule's response to light (e.g., UV-Vis spectroscopy), Time-Dependent DFT (TD-DFT) is a common approach. nih.gov It can predict the absorption wavelengths and the nature of electronic transitions. Semi-empirical methods, while less accurate, can be useful for preliminary analysis of larger systems or for dynamic simulations where computational cost is a significant factor.

Calculation of Spectroscopic Parameters (e.g., NMR shielding constants, vibrational frequencies)

Theoretical calculations are invaluable for interpreting experimental spectra. By calculating properties like NMR shielding constants, researchers can predict the chemical shifts (¹H, ¹³C, ¹⁹F NMR) for this compound. clockss.org Comparing these calculated shifts with experimental data can help confirm the molecular structure.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. orientjchem.org These calculations can also confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. youtube.com By simulating the molecule in an aqueous environment, for instance, MD can reveal the stability of different conformations and the nature of hydrogen bonding between the carboxylic acid group and water molecules. nih.gov Such simulations are crucial for understanding how the molecule might behave in a biological system. nih.gov

Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Calculations

Computational methods can be used to map out the entire energy landscape of a chemical reaction involving this compound. nih.gov By locating the transition state structures and calculating their energies, chemists can determine the activation energy and predict the reaction rate. This is particularly useful for understanding its synthesis or its metabolic pathways. For example, the synthesis of substituted phenylacetic acids often involves steps like Suzuki coupling, and theoretical modeling can help optimize reaction conditions. inventivapharma.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov For this compound, various molecular descriptors (e.g., topological, electronic, steric) would be calculated. These descriptors can then be used in statistical models, such as multiple linear regression, to predict properties like solubility, boiling point, or even biological activity based on its structural features. Such models are valuable in drug discovery and materials science for screening and designing new compounds with desired properties. chalmers.se

Chiroptical Property Prediction (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Computational methods are pivotal in predicting the chiroptical properties of molecules like this compound, offering insights into their three-dimensional structure and stereochemistry. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in simulating Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra. These simulations are crucial for assigning the absolute configuration of chiral molecules by comparing theoretically predicted spectra with experimental data.

For mandelic acid derivatives, theoretical studies have explored how different substituents on the phenyl ring and modifications to the carboxyl and hydroxyl groups influence their chiroptical response. mdpi.com These investigations help in establishing structure-chiroptical property relationships, which can serve as a guide for predicting the spectra of related compounds.

A thorough conformational search for the (R) and (S) enantiomers of this compound.

Geometry optimization and frequency calculation for each stable conformer.

Calculation of electronic excited states and rotational strengths for each conformer using TD-DFT.

Boltzmann averaging of the individual spectra to generate the final predicted CD and ORD spectra.

The resulting theoretical spectra would provide characteristic fingerprints for each enantiomer. For instance, the CD spectrum is expected to show Cotton effects (positive or negative peaks) at specific wavelengths corresponding to electronic transitions of the chromophores within the molecule. The ORD spectrum would show the change in optical rotation as a function of wavelength, with characteristic curves that are mirror images for the two enantiomers.

The substituents on the aromatic ring of this compound—two fluorine atoms and a nitro group—are expected to significantly influence the electronic transitions and, consequently, the chiroptical spectra, distinguishing it from unsubstituted mandelic acid.

Table of Predicted Chiroptical Data (Hypothetical)

As specific experimental or detailed computational data for this compound is not available in the provided search results, the following table is a hypothetical representation of what such data might look like based on general knowledge of similar compounds.